molecular formula C18H19NO B5762948 1-(2,3-dihydro-1H-indol-1-yl)-4-phenylbutan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-4-phenylbutan-1-one

Cat. No.: B5762948
M. Wt: 265.3 g/mol
InChI Key: HBPHSVFNSYNMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-indol-1-yl)-4-phenylbutan-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. These compounds play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-4-phenylbutan-1-one typically involves the reduction of corresponding indoles containing acceptor groups in the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Another approach is the reduction of polyfunctional 2-oxindoles using various boron hydrides .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-4-phenylbutan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dihydro-1H-indol-1-yl)-4-phenylbutan-1-one is unique due to its specific structure, which combines the indole ring with a phenylbutanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(12-6-9-15-7-2-1-3-8-15)19-14-13-16-10-4-5-11-17(16)19/h1-5,7-8,10-11H,6,9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPHSVFNSYNMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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